1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core piperidine structure, followed by the introduction of the pyrimidinyl and triazolyl groups through nucleophilic substitution reactions. Key steps include:
Formation of Piperidine Core: Starting from commercially available piperidine derivatives, the core structure is synthesized through cyclization reactions.
Introduction of Pyrimidinyl Group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, often using a halogenated pyrimidine precursor.
Attachment of Triazolyl Group: The triazolyl group is added through a click chemistry approach, typically involving azide-alkyne cycloaddition.
Final Coupling: The final step involves coupling the pyrimidinyl and triazolyl substituted piperidine with the hydroxy-methylpyrimidine derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced at different sites, such as the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidinyl and triazolyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or KMnO₄ under mild conditions.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Reduced triazole or pyrimidine derivatives.
Substitution Products: Functionalized pyrimidine or triazole derivatives.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For
Properties
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9O2/c1-11-6-15(27)23-17(22-11)24-16(28)12-2-4-25(5-3-12)13-7-14(20-9-19-13)26-10-18-8-21-26/h6-10,12H,2-5H2,1H3,(H2,22,23,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGYNHWHHNJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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